molecular formula C15H20N2O2 B12632190 N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide CAS No. 920338-81-4

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide

Katalognummer: B12632190
CAS-Nummer: 920338-81-4
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: QXVGDNPPCONFJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes a cyclopropyl ring, an acetamide group, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is unique due to the presence of both the cyclopropyl ring and the phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

920338-81-4

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

N-[2-(1-acetamidocyclopropyl)-1-phenylethyl]acetamide

InChI

InChI=1S/C15H20N2O2/c1-11(18)16-14(13-6-4-3-5-7-13)10-15(8-9-15)17-12(2)19/h3-7,14H,8-10H2,1-2H3,(H,16,18)(H,17,19)

InChI-Schlüssel

QXVGDNPPCONFJF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CC1(CC1)NC(=O)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.